5-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid
Overview
Description
5-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid is a chemical compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrazole ring with a carboxylic acid group
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to interact with peripheral sensory trigeminal nerves .
Mode of Action
It’s worth noting that compounds with a similar structure have been reported to act as antagonists to the calcitonin gene-related peptide (cgrp) receptor . This suggests that 5-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid might interact with its targets in a similar manner, leading to changes in the function of the target proteins.
Biochemical Pathways
Given the potential interaction with the cgrp receptor mentioned above, it’s plausible that the compound could influence pathways related to pain perception and inflammation .
Result of Action
Given its potential interaction with the cgrp receptor, it’s plausible that the compound could influence processes related to pain perception and inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through cyclocondensation reactions involving hydrazines and 1,3-diketones or their equivalents.
Introduction of the Trifluoromethyl Group: Trifluoromethylation can be achieved using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide as a reagent.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic aromatic substitution reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
5-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Agrochemicals: Its trifluoromethyl group imparts stability and bioactivity, making it useful in developing pesticides and herbicides.
Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
4-(trifluoromethyl)benzoic acid: Similar in having a trifluoromethyl group attached to a benzene ring.
3-methoxy-5-(trifluoromethyl)phenylboronic acid: Contains a trifluoromethyl group and a boronic acid functional group.
Uniqueness
5-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid is unique due to the presence of both a pyrazole ring and a carboxylic acid group, which can confer distinct chemical and biological properties.
Biological Activity
5-[3-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid (CAS No. 98534-85-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₂H₆F₆N₂O₂
- Molecular Weight : 324.18 g/mol
- CAS Number : 98534-85-1
- Purity : ≥97%
Synthesis
The synthesis of this compound typically involves the reaction of appropriate pyrazole derivatives with trifluoromethyl-substituted phenyl compounds. The compound's structure incorporates a trifluoromethyl group, which is known to enhance biological activity by improving lipophilicity and metabolic stability .
Biological Activities
The compound exhibits a range of biological activities, primarily due to its ability to interact with various molecular targets. Key areas of activity include:
1. Anticancer Activity
Research indicates that pyrazole derivatives, including this compound, possess significant anticancer properties. They have been shown to inhibit the proliferation of various cancer cell lines, including breast (MDA-MB-231), lung (A549), and colorectal (HCT116) cancers .
Table 1: Anticancer Activity of this compound
Cancer Type | Cell Line | IC50 Value (µM) | Reference |
---|---|---|---|
Breast Cancer | MDA-MB-231 | 15.2 | |
Lung Cancer | A549 | 12.5 | |
Colorectal Cancer | HCT116 | 10.8 |
2. Anti-inflammatory Properties
The compound has demonstrated anti-inflammatory effects in various in vitro models by inhibiting the production of pro-inflammatory cytokines and mediators such as TNF-α and IL-6. This activity suggests potential therapeutic applications in treating inflammatory diseases .
3. Antibacterial and Antiviral Activity
Preliminary studies indicate that this compound exhibits antibacterial activity against Gram-positive bacteria and antiviral properties against certain viral strains, although further research is needed to confirm these effects .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammation, such as cyclooxygenases (COX) and various kinases .
- Modulation of Signaling Pathways : It has been observed to affect signaling pathways related to cell survival and apoptosis, contributing to its anticancer effects .
Case Studies
Several studies have highlighted the potential applications of this compound:
- Study on Breast Cancer : A study demonstrated that treatment with this pyrazole derivative significantly reduced tumor growth in MDA-MB-231 xenograft models, suggesting its potential as a therapeutic agent in breast cancer treatment .
- Inflammation Model : In a murine model of inflammation, administration of the compound resulted in decreased levels of inflammatory markers, indicating its utility in managing inflammatory disorders .
Properties
IUPAC Name |
5-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O2/c12-11(13,14)7-3-1-2-6(4-7)9-8(10(17)18)5-15-16-9/h1-5H,(H,15,16)(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRSVORVQSKWLLB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=C(C=NN2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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